molecular formula C19H25O4P B14445924 Ethyl 3-[dimethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate CAS No. 75417-00-4

Ethyl 3-[dimethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate

Cat. No.: B14445924
CAS No.: 75417-00-4
M. Wt: 348.4 g/mol
InChI Key: DLOBCMIRQYKKFO-UHFFFAOYSA-N
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Description

Ethyl 3-[dimethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate is an organophosphorus compound that features a phosphanyl group bonded to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[dimethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate typically involves the reaction of dimethoxy(diphenyl)phosphine with ethyl 3-bromopropanoate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphine. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[dimethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[dimethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate has several scientific research applications:

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential as a prodrug or a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 3-[dimethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate involves its ability to interact with various molecular targets through its phosphanyl and ester groups. The phosphanyl group can coordinate with metal ions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways and influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common organophosphorus compound used in organic synthesis.

    Dimethylphosphine oxide: A related compound with similar reactivity.

    Ethyl 3-phosphonopropanoate: A structurally similar compound with a phosphonate group instead of a phosphanyl group.

Uniqueness

Ethyl 3-[dimethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate is unique due to its combination of a phosphanyl group with an ester functionality. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in synthetic chemistry.

Properties

CAS No.

75417-00-4

Molecular Formula

C19H25O4P

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl 3-[dimethoxy(diphenyl)-λ5-phosphanyl]propanoate

InChI

InChI=1S/C19H25O4P/c1-4-23-19(20)15-16-24(21-2,22-3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,4,15-16H2,1-3H3

InChI Key

DLOBCMIRQYKKFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCP(C1=CC=CC=C1)(C2=CC=CC=C2)(OC)OC

Origin of Product

United States

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